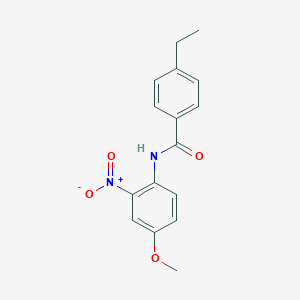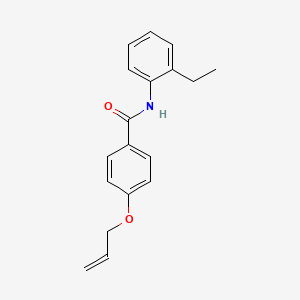![molecular formula C15H22BrCl2NO3 B4401599 4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401599.png)
4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride
Overview
Description
4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as BCI-121, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride is not fully understood, but it is believed to modulate the activity of certain ion channels, such as the voltage-gated sodium and calcium channels. By blocking these channels, this compound can reduce the excitability of neurons and inhibit the release of neurotransmitters, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the development of inflammation. It has also been found to inhibit the release of substance P, a neurotransmitter involved in the transmission of pain signals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms of inflammation and pain, and for testing potential therapeutic agents for these conditions.
However, there are also some limitations to using this compound in lab experiments. For example, it has been found to have some cytotoxic effects at high concentrations, which can limit its use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride. One potential area of investigation is its potential as a therapeutic agent for neurological disorders such as epilepsy and neuropathic pain. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials.
Another area of research is the development of new analogs of this compound with improved pharmacological properties. By modifying the chemical structure of this compound, researchers may be able to enhance its potency and selectivity, and reduce its cytotoxic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have potent anti-inflammatory and analgesic properties, and has been studied as a potential therapeutic agent for neurological disorders and pain. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.
Scientific Research Applications
4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, it has been found to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability. This has led to the investigation of this compound as a potential therapeutic agent for neurological disorders such as epilepsy and neuropathic pain.
In pharmacology, this compound has been shown to have potent anti-inflammatory and analgesic properties. It has been tested in animal models of inflammation and pain, and has been found to reduce the production of pro-inflammatory cytokines and to alleviate pain symptoms.
properties
IUPAC Name |
4-[2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO3.ClH/c1-12-10-13(17)11-14(16)15(12)21-9-8-20-7-4-18-2-5-19-6-3-18;/h10-11H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNUUDFKRKGVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCOCC2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4401523.png)

![4-[2-(2-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401534.png)
![3,5-dimethoxy-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4401541.png)
![N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4401542.png)


![2-(2-ethoxy-4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4401559.png)
![3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401570.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B4401572.png)

![N-{4-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4401614.png)
![2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide](/img/structure/B4401616.png)
![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)